Cas no 956373-04-9 (9-(4-(tert-Butyl)phenyl)-3,6-ditrityl-9H-carbazole)

9-(4-(tert-Butyl)phenyl)-3,6-ditrityl-9H-carbazole 化学的及び物理的性質
名前と識別子
-
- 3,6-bis(triphenylmethyl)-9-(4- tert-Butylphenyl)-carbazole
- CZC
- 9-(4-tert-butylphenyl)-3,6-ditrityl-9h-carbazole
- 9-(4-(tert-Butyl)phenyl)-3,6-ditrityl-9H-carbazole
- XUPHFLNNUVKICJ-UHFFFAOYSA-N
- BS-53661
- DB-220063
- 9-(4-tert-butylphenyl)-3,6-bis(triphenylmethyl)-9H-carbazole
- SCHEMBL5436170
- 956373-04-9
-
- インチ: 1S/C60H49N/c1-58(2,3)44-34-38-53(39-35-44)61-56-40-36-51(59(45-22-10-4-11-23-45,46-24-12-5-13-25-46)47-26-14-6-15-27-47)42-54(56)55-43-52(37-41-57(55)61)60(48-28-16-7-17-29-48,49-30-18-8-19-31-49)50-32-20-9-21-33-50/h4-43H,1-3H3
- InChIKey: XUPHFLNNUVKICJ-UHFFFAOYSA-N
- ほほえんだ: N1(C2C=CC(=CC=2)C(C)(C)C)C2C=CC(=CC=2C2=CC(=CC=C12)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 783.386500567g/mol
- どういたいしつりょう: 783.386500567g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 61
- 回転可能化学結合数: 10
- 複雑さ: 1150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 4.9
- 疎水性パラメータ計算基準値(XlogP): 16.8
じっけんとくせい
- 密度みつど: 1.06±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 372-374 ºC
- ようかいど: Insuluble (2.3E-9 g/L) (25 ºC),
9-(4-(tert-Butyl)phenyl)-3,6-ditrityl-9H-carbazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019133751-1g |
9-(4-tert-Butylphenyl)-3,6-ditrityl-9h-carbazole |
956373-04-9 | 95% | 1g |
$590.58 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2077997-1g |
9-(4-(tert-Butyl)phenyl)-3,6-ditrityl-9H-carbazole |
956373-04-9 | 1g |
¥7774.00 | 2024-04-24 | ||
A2B Chem LLC | AI64590-5g |
9-(4-tert-Butylphenyl)-3,6-ditrityl-9H-carbazole |
956373-04-9 | Sublimed >99%Unsublimed >97% | 5g |
$895.00 | 2023-12-29 | |
A2B Chem LLC | AI64590-1g |
9-(4-tert-Butylphenyl)-3,6-ditrityl-9H-carbazole |
956373-04-9 | Sublimed,>99% | 1g |
$2214.00 | 2024-04-19 | |
Ambeed | A135344-1g |
9-(4-(tert-Butyl)phenyl)-3,6-ditrityl-9H-carbazole |
956373-04-9 | 97% | 1g |
$591.0 | 2025-02-27 |
9-(4-(tert-Butyl)phenyl)-3,6-ditrityl-9H-carbazole 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
9-(4-(tert-Butyl)phenyl)-3,6-ditrityl-9H-carbazoleに関する追加情報
Comprehensive Overview of 9-(4-(tert-Butyl)phenyl)-3,6-ditrityl-9H-carbazole (CAS No. 956373-04-9)
9-(4-(tert-Butyl)phenyl)-3,6-ditrityl-9H-carbazole (CAS No. 956373-04-9) is a high-value organic compound widely used in advanced material science and optoelectronic applications. This carbazole derivative has gained significant attention due to its unique molecular structure, which combines a tert-butylphenyl group with trityl-protected carbazole moieties. Researchers and industries are increasingly interested in this compound for its potential in OLED materials, organic semiconductors, and photovoltaic applications.
The molecular structure of 9-(4-(tert-Butyl)phenyl)-3,6-ditrityl-9H-carbazole features a central carbazole core with strategic substitutions that enhance its thermal stability and electronic properties. The tert-butyl group at the para position improves solubility in organic solvents, while the trityl groups at the 3 and 6 positions provide steric protection and influence the compound's luminescent characteristics. These structural features make it particularly valuable for designing high-performance organic electronic devices.
Recent studies highlight the growing demand for carbazole-based materials in next-generation display technologies. As the global market for flexible electronics and energy-efficient lighting expands, compounds like 9-(4-(tert-Butyl)phenyl)-3,6-ditrityl-9H-carbazole are becoming crucial components in OLED manufacturing. Industry reports suggest that the compound's excellent hole-transport properties and thermal stability make it ideal for use in blue-emitting OLED layers, addressing a key challenge in display technology.
The synthesis of 9-(4-(tert-Butyl)phenyl)-3,6-ditrityl-9H-carbazole typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Pharmaceutical and material science laboratories often seek this compound for research into organic photovoltaics and molecular electronics. Its extended π-conjugation system and electron-donating characteristics contribute to its effectiveness in various optoelectronic applications.
From a commercial perspective, 9-(4-(tert-Butyl)phenyl)-3,6-ditrityl-9H-carbazole represents an important intermediate in the production of advanced organic electronic materials. The compound's market potential aligns with current trends in green technology and sustainable materials, as researchers explore its use in energy-saving devices. Analytical data shows increasing patent activity related to this carbazole derivative, particularly in applications involving light-emitting materials and organic thin-film transistors.
Quality control for 9-(4-(tert-Butyl)phenyl)-3,6-ditrityl-9H-carbazole typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for electronic-grade materials. The growing interest in organic electronics has led to improved synthetic protocols for this compound, with recent literature reporting higher yields and more efficient purification methods.
Future research directions for 9-(4-(tert-Butyl)phenyl)-3,6-ditrityl-9H-carbazole include exploration of its potential in quantum dot sensitized solar cells and bioimaging applications. The compound's tunable electronic properties make it a promising candidate for these emerging technologies. As the field of organic optoelectronics continues to evolve, this carbazole derivative is expected to play an increasingly important role in the development of innovative materials and devices.
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